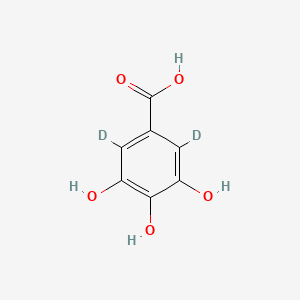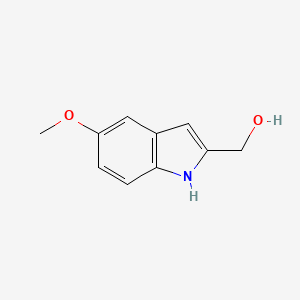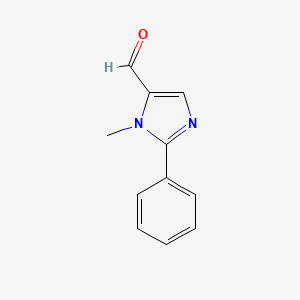![molecular formula C14H19N3O4 B1337198 (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide CAS No. 67607-49-2](/img/structure/B1337198.png)
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide, also known as Furylacryloyl-Glycyl-Valine-Amide, is a synthetic dipeptide substrate. It is commonly used in biochemical research, particularly in the study of protease activity. The compound has a molecular formula of C14H19N3O4 and a molar mass of 293.32 g/mol .
Mechanism of Action
Target of Action
FA-Gly-val-NH2 is a peptide-based enzyme substrate . It is used in various biochemical assays, particularly those involving proteases such as collagenases, thermolysin, angiotensin I-converting enzyme, elastase, and carboxypeptidase Y . The primary targets of FA-Gly-val-NH2 are these protease enzymes.
Mode of Action
FA-Gly-val-NH2 interacts with its target proteases by serving as a substrate. The proteases cleave the peptide bond in FA-Gly-val-NH2, resulting in a blue shift in the near-ultraviolet absorption band of the FA-peptide . This change in absorption is used to monitor the activity of the protease.
Result of Action
The cleavage of FA-Gly-val-NH2 by proteases results in a change in the ultraviolet absorption of the FA-peptide, which can be measured spectrophotometrically . This provides a quantitative readout of protease activity, enabling researchers to study the function and regulation of these enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide typically involves the coupling of Furylacryloyl chloride with Glycyl-Valine-Amide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include anhydrous solvents like dichloromethane and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity. The use of protecting groups is crucial to prevent unwanted side reactions during the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation and Reduction: The furylacryloyl group can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like thermolysin and neutral proteases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Hydrolysis: Glycine and Valine.
Oxidation: Oxidized derivatives of the furylacryloyl group.
Reduction: Reduced derivatives of the furylacryloyl group.
Scientific Research Applications
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in the study of enzyme kinetics and protease activity.
Biology: Employed in the investigation of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in drug discovery and development, particularly in the design of protease inhibitors.
Industry: Applied in the production of biopharmaceuticals and diagnostic assays.
Comparison with Similar Compounds
Similar Compounds
FA-Gly-Leu-NH2: Another dipeptide substrate used in protease studies.
FA-Gly-Phe-NH2: Used in the investigation of different protease activities.
Uniqueness
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide is unique due to its specific interaction with certain proteases, making it a valuable tool in enzyme kinetics studies. Its furylacryloyl group also provides distinct electronic properties that can be exploited in various biochemical assays .
Properties
CAS No. |
67607-49-2 |
|---|---|
Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
(2S)-2-[[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C14H19N3O4/c1-9(2)13(14(15)20)17-12(19)8-16-11(18)6-5-10-4-3-7-21-10/h3-7,9,13H,8H2,1-2H3,(H2,15,20)(H,16,18)(H,17,19)/t13-/m0/s1 |
InChI Key |
WKUJNPGXTNWFHD-ZDUSSCGKSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
sequence |
GV |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


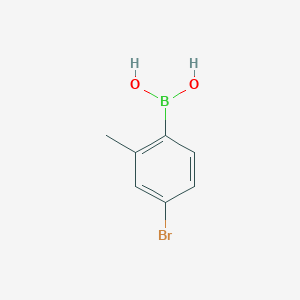


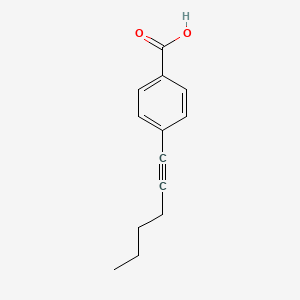
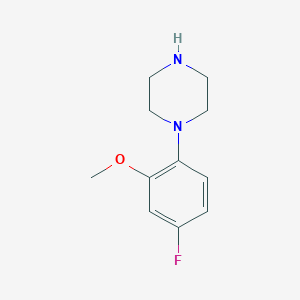
![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)
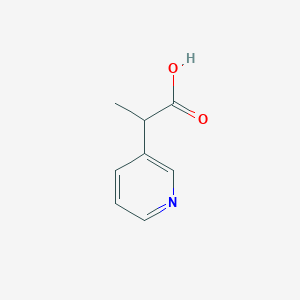
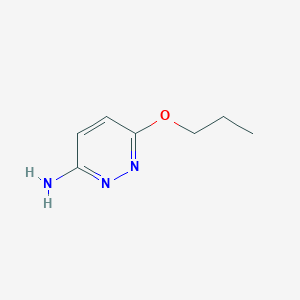
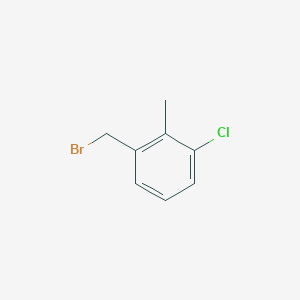
![3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B1337141.png)
